BZ-Arg-ome carbonate salt

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

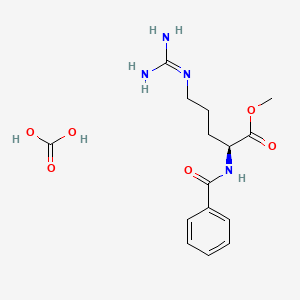

carbonic acid;methyl 2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3.CH2O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10;2-1(3)4/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17);(H2,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDGTEAWFBDILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.C(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Modern Biochemical and Pharmaceutical Research

Nα-Benzoyl-L-arginine Methyl Ester Carbonate Salt holds considerable importance in contemporary research fields due to its versatile utility. In biochemical research, it is frequently employed as a substrate in enzyme assays, especially for studying enzymes that interact with arginine derivatives. chemimpex.com The compound's structure, featuring a benzoyl group, enhances its ability to interact with biological targets, making it a key component in the development of therapeutic agents and in the study of enzyme inhibitors. chemimpex.com

In the realm of pharmaceutical research and development, this compound serves as a crucial intermediate in the synthesis of new drug candidates. chemimpex.comchemimpex.com The arginine component is particularly relevant for pharmaceuticals targeting cardiovascular diseases. chemimpex.com Furthermore, its application extends to drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents. chemimpex.com The carbonate salt form may also contribute to the compound's stability and reactivity, making it suitable for a range of medicinal chemistry applications. cymitquimica.com

Researchers also utilize Nα-Benzoyl-L-arginine Methyl Ester Carbonate Salt in peptide synthesis and bioconjugation. chemimpex.com Its structure facilitates efficient coupling reactions, which is essential for creating complex peptide sequences with high precision. chemimpex.com In bioconjugation, it allows for the attachment of biomolecules to various surfaces or other molecules, a critical process in the development of targeted drug delivery systems. chemimpex.com

Overview of Arginine Derived Compounds in Mechanistic Studies

Arginine and its derivatives are fundamental in a wide array of biological processes and are consequently pivotal in mechanistic studies. L-arginine itself is a semi-essential amino acid involved in numerous metabolic pathways, including the synthesis of nitric oxide (NO), urea, creatine, and polyamines. drugbank.comfrontiersin.org The production of NO from L-arginine, catalyzed by nitric oxide synthase (NOS), is crucial for cardiovascular, immune, and nervous system functions. drugbank.com

The modification of arginine residues is a key area of investigation. For instance, citrullination, the conversion of arginine to citrulline catalyzed by protein arginine deiminases (PADs), is a post-translational modification that neutralizes the positive charge of the guanidinium (B1211019) group. acs.orgacs.org This process is implicated in various cellular functions and diseases. acs.org Synthetic arginine derivatives, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), serve as valuable substrates for studying the kinetics and mechanisms of enzymes like trypsin and other serine proteases. ontosight.ai These enzymes play critical roles in processes like digestion and blood coagulation. ontosight.ai

Furthermore, arginine derivatives are instrumental in studying enzyme inhibition. Compounds that mimic the structure of arginine can act as inhibitors for enzymes that process this amino acid. For example, analogues of benzoylarginine amide have been developed as potent inactivators of PAD4, an enzyme linked to various diseases. nih.gov The study of how these derivatives interact with enzyme active sites provides deep insights into catalytic mechanisms. acs.org

Historical Context and Evolution of Benzoylarginine Derivatives As Research Tools

Strategic Approaches to Peptide Synthesis Incorporating Nα-Benzoyl-L-arginine Methyl Ester Carbonate Salt

The integration of Nα-Benzoyl-L-arginine methyl ester carbonate salt into growing peptide chains can be accomplished through several methodologies, each with its own set of advantages and challenges. The choice of method often depends on the desired scale of synthesis, the sequence of the target peptide, and the required purity of the final product.

Enzymatic Peptide Coupling Reactions

Enzymatic methods offer a green and highly specific alternative to traditional chemical peptide synthesis. Proteases, such as trypsin and lipase (B570770), can catalyze the formation of peptide bonds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems. dcu.ienih.govnih.gov In this context, Nα-Benzoyl-L-arginine methyl ester (or its ethyl ester analogue) acts as an acyl donor. nih.gov The enzyme facilitates the coupling of the benzoylated arginine residue to the N-terminus of a nucleophilic amino acid or peptide fragment.

For instance, the synthesis of the tetrapeptide Bz-Arg-Gly-Asp-Ser-NH2 was achieved using lipase to catalyze the reaction between Bz-Arg-OEt and Gly-Asp-Ser-NH2. nih.gov The reaction conditions were optimized for temperature, pH, and solvent composition to maximize the yield. nih.gov One of the significant advantages of enzymatic coupling is the reduced risk of racemization and side reactions that can plague chemical methods. spbu.ru

| Enzyme | Acyl Donor | Nucleophile | Solvent System | Max. Yield (%) | Reference |

| Lipase (PPL) | Bz-Arg-OEt | GDS-NH2 | 60% DMF / 0.1M phosphate (B84403) buffer, pH 7.5 | 73.6 | nih.gov |

| Lipase (PPL) | Bz-Arg-OEt | GDS-NH2 | 58% DMSO / 0.1M phosphate buffer, pH 7.5 | 70.4 | nih.gov |

| Trypsin | Bz-Arg-OEt | GDS-NH2 | Ethanol/Tris-HCl buffer (97/3, v/v) | 68 | nih.gov |

Considerations in Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptides on a solid support. spbu.rugoogle.com The incorporation of arginine residues, however, presents unique challenges due to the strongly basic nature of the guanidino group, which requires protection to prevent side reactions. nih.gov

When using a derivative like Nα-Benzoyl-L-arginine methyl ester in SPPS, the benzoyl group serves as the temporary Nα-protecting group. However, the more common strategies in SPPS involve the use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) for Nα-protection due to their well-established deprotection conditions. creative-peptides.compeptide.com Should one choose to use a benzoylated arginine, its integration would necessitate a departure from standard Fmoc or Boc chemistry for that specific residue.

Liquid-Phase Synthesis Techniques and Optimization

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers advantages for large-scale production and the synthesis of complex or modified peptides. nih.govbachem.com In LPPS, all reactants are in solution, which can lead to better reaction kinetics and easier purification of intermediates at each step. researchgate.net

When incorporating Nα-Benzoyl-L-arginine methyl ester, the subsequent peptide bond formation would involve the activation of its carboxylic acid (after de-esterification) or the use of the methyl ester as a starting point for coupling with another amino acid or peptide fragment. bachem.com Optimization of liquid-phase synthesis involves careful selection of solvents to ensure the solubility of all reactants and intermediates, as well as the choice of coupling reagents to minimize side reactions. nih.govbachem.com

Advanced Functional Group Protection and Deprotection Chemistry

The successful synthesis of arginine-containing peptides hinges on the effective protection and selective deprotection of its highly reactive guanidino group, as well as the management of the C-terminal carboxyl group.

Specific Protection Strategies for the Arginine Guanidino Moiety

The guanidino group of arginine is strongly basic and requires protection during peptide synthesis to avoid unwanted side reactions. nih.gov A variety of protecting groups have been developed, each with specific cleavage conditions that allow for orthogonal deprotection strategies.

Commonly used protecting groups for the arginine side chain include:

Tosyl (Tos): Used in Boc chemistry and removed by strong acids like anhydrous HF. nih.gov

Nitro (NO2): Also employed in Boc chemistry, it can be removed by catalytic hydrogenation or reduction with reagents like stannous chloride. peptide.comgoogle.com

p-Nitrocarbobenzoxy (Z(NO2)): This group is stable under conditions used to remove Nα- and carboxyl-protecting groups and is cleaved by hydrogenolysis. google.com

Pentamethylchromansulfonyl (Pmc) and Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): These are widely used in Fmoc/tBu SPPS and are cleaved by trifluoroacetic acid (TFA). nih.gov Pbf is generally more labile than Pmc. nih.gov

Bis-Boc: This strategy involves protecting both the Nω and Nω' positions of the guanidino group with Boc groups, which are removable with TFA. nih.govnih.gov

| Protecting Group | Abbreviation | Typical Application | Cleavage Conditions | Reference |

| Tosyl | Tos | Boc-SPPS | Anhydrous HF | nih.gov |

| Nitro | NO2 | Boc-SPPS | Catalytic Hydrogenation, SnCl2 | nih.govpeptide.com |

| p-Nitrocarbobenzoxy | Z(NO2) | Peptide Synthesis | Hydrogenolysis | google.com |

| Pentamethylchromansulfonyl | Pmc | Fmoc-SPPS | TFA | nih.gov |

| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fmoc-SPPS | TFA | nih.gov |

| Bis-tert-butoxycarbonyl | Bis-Boc | Peptide Synthesis | TFA-H2O (95:5) | nih.govnih.gov |

Esterification and De-esterification Methodologies for the Methyl Ester

The methyl ester of Nα-Benzoyl-L-arginine serves as a protecting group for the C-terminal carboxylic acid. Its formation and subsequent removal are critical steps in many synthetic routes.

Esterification: The synthesis of amino acid methyl esters can be achieved through various methods. A common and efficient method involves the reaction of the amino acid with methanol (B129727) in the presence of a catalyst like thionyl chloride or trimethylchlorosilane (TMSCl). nih.govresearchgate.net These methods are generally high-yielding and compatible with a wide range of amino acids. nih.govresearchgate.net The classic Fischer esterification, using an acid catalyst in an excess of alcohol, is also a viable, though reversible, method. wikipedia.org

De-esterification: The cleavage of the methyl ester to reveal the free carboxylic acid is typically accomplished through saponification, which involves hydrolysis under basic conditions. researchgate.net Reagents such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like dioxane or THF are commonly used. researchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). researchgate.net Care must be taken to avoid side reactions, such as racemization, especially with sensitive amino acid residues. spbu.ru Other methods for ester cleavage include enzymatic hydrolysis using lipases or esterases, which can offer high selectivity under mild conditions. acs.orgorganic-chemistry.org

Derivatization Strategies for Enhanced Research Utility

The modification of core chemical structures is a fundamental aspect of medicinal chemistry and chemical biology, aimed at enhancing the parent molecule's utility for research and therapeutic applications. Nα-Benzoyl-L-arginine methyl ester carbonate salt (BZ-Arg-OMe carbonate salt) serves as a valuable building block in this regard. chemimpex.com Its inherent structure, comprising a protected amino acid, offers multiple points for derivatization. The benzoyl group provides lipophilicity, potentially influencing solubility and cell permeability, while the arginine side chain's guanidinium (B1211019) group and the methyl ester offer sites for further chemical alteration. cymitquimica.com These derivatization strategies are primarily focused on two key areas: the creation of peptidomimetics to improve biological stability and activity, and the development of specialized linkers for conjugating the molecule to other biological entities.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The arginine residue is a frequent component of peptide-based recognition motifs, particularly for proteases like thrombin. diva-portal.org Consequently, BZ-Arg-OMe and similar arginine derivatives are crucial starting points for designing peptidomimetics that target such enzymes.

The integration of the arginine scaffold into non-peptide backbones is a key strategy. Researchers have developed peptidomimetics based on the D-Phe-Pro-Arg sequence, a known inhibitor motif. In these designs, scaffolds such as cyclopropane-1R,2R-dicarboxylic acid or (4-amino-3-oxo-morpholin-2-yl)-acetic acid are used to replace the proline residue, acting as proline isosteres. diva-portal.org The arginine component is often introduced as a mimic, like 4-aminomethyl-benzamidine, to replicate the key binding interactions of the guanidinium group. diva-portal.org This approach allows for the systematic modification of the molecule's three-dimensional structure to optimize binding affinity and selectivity for the target protein. diva-portal.org

Another approach involves the synthesis of peptidomimetic agents where one or more α-carbons in the peptide backbone are replaced by nitrogen atoms, creating aza-peptides. google.com Arginine derivatives can be incorporated into these aza-peptide structures to generate novel compounds for drug discovery and diagnostics. google.com These modifications fundamentally alter the peptide backbone, influencing conformational preferences and resistance to proteolysis while retaining the crucial side-chain interactions necessary for biological activity.

Table 1: Research Findings on Arginine-Based Peptidomimetic Structures

| Peptidomimetic Approach | Scaffold/Mimic Example | Target/Application | Key Finding | Reference |

| Proline Isostere Replacement | (4-amino-3-oxo-morpholin-2-yl)-acetic acid as proline isostere; 4-aminomethyl-benzamidine as arginine mimic. | α-Thrombin Inhibition | Resulted in inhibitors with IC50 values in the nanomolar range, demonstrating the effectiveness of the scaffold in mimicking the D-Phe-Pro-Arg binding motif. | diva-portal.org |

| Backbone Modification | Aza-peptides (α-carbon replaced by nitrogen). | General Drug Discovery | Creates novel synthons for building peptidomimetic agents with altered conformational and stability properties. | google.com |

| Side-Chain Modification | N-methylated derivatives. | Improved Bioavailability | N-methylation of amino acid derivatives can be used to enhance metabolic stability and permeability. | researchgate.net |

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or antibody. BZ-Arg-OMe is a useful component in the design of linkers for creating complex bioconjugates, particularly for antibody-drug conjugates (ADCs). chemimpex.comgoogle.com In this context, the linker connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). google.com

Specialized linkers can be designed with multiple functional points. For instance, amino acids can serve as trifunctional hubs, providing a core from which to attach different molecular entities. mdpi.com The arginine derivative, with its protected N-terminus (benzoyl group), C-terminus (methyl ester), and reactive side chain, can be envisioned as part of such a multifunctional scaffold. The benzoyl group, in particular, can be part of a broader strategy involving protecting groups that are removed at a specific stage of synthesis or action. biosearchtech.com For example, in oligonucleotide synthesis, a benzoyl protecting group is used on a thiol linker, which is cleaved during the final deprotection step to reveal a reactive thiol group ready for conjugation. biosearchtech.com This principle of controlled deprotection is central to the construction of complex bioconjugates.

Furthermore, the development of linkers with varying lengths and compositions is crucial for optimizing the performance of a bioconjugate. Studies on peptide conjugates have shown that linker length significantly impacts binding affinity, with dissociation constants varying by orders of magnitude depending on the spacer length between the recognition motif and the functional unit. diva-portal.org The chemical nature of the linker, including the presence of charged residues like arginine, can also modulate binding interactions through cooperative effects. diva-portal.org

Table 2: Components and Strategies in Bioconjugation Linker Development

| Linker Strategy | Key Components/Features | Application Context | Purpose | Reference |

| Peptide-Containing Linkers | Peptide moiety with 3-16 amino acids (including Arg). | Antibody-Drug Conjugates (ADCs) | Connects a targeting moiety to a drug unit; can be designed for specific enzymatic cleavage at the target site. | google.com |

| Thiol-Reactive Linkers | Benzoyl (Bz) protected thiol group. | Oligonucleotide Conjugation | The Bz group is removed during deprotection to expose a free thiol for subsequent conjugation reactions. | biosearchtech.com |

| Amino Acid Hubs | Trifunctional amino acids (e.g., Lys, Cys, or derivatized Arg). | Multifunctional Molecule Synthesis | Provides a central scaffold for the convergent synthesis and attachment of multiple functional units (e.g., targeting ligands, imaging agents). | mdpi.com |

| Spatially Modulated Linkers | Spacers of varying lengths and hydrophobicity. | Protein-Ligand Binding Studies | Modulates the distance and orientation between a ligand and a protein surface to optimize binding affinity and cooperativity. | diva-portal.org |

Nα-Benzoyl-L-arginine Methyl Ester Carbonate Salt as a Substrate for Proteolytic Enzymes

Nα-Benzoyl-L-arginine methyl ester (BZ-Arg-OMe), a derivative of the amino acid arginine, serves as a valuable substrate for studying the activity of various proteolytic enzymes. Its structure, featuring a specific recognition motif (arginine) and a readily cleavable ester bond, allows for the sensitive assay of proteases that exhibit specificity for cleaving at the C-terminal side of arginine residues.

The hydrolysis of Nα-Benzoyl-L-arginine methyl ester by proteases can be analyzed using Michaelis-Menten kinetics to determine key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

For instance, studies on Peptidyl Arginine Deiminase 2 (PAD2), a member of the guanidinum-modifying superfamily of enzymes, have utilized Nα-Benzoyl-L-arginine methyl ester (BAME) to probe its substrate specificity. acs.org While PAD enzymes primarily catalyze the conversion of arginine to citrulline, they can also process benzoylated arginine derivatives. acs.org The kinetic parameters for the deimination of BAME by PAD2 reveal a K_m value of 240 ± 40 µM and a k_cat value of 0.52 ± 0.02 s⁻¹. acs.org

Similarly, the serine protease trypsin has been studied extensively using arginine esters. The hydrolysis of Nα-benzoyl-L-arginine methyl ester by trypsin at pH 7.0 and 25°C shows a K_m of 9.60 x 10⁻⁶ M and a k_cat of 9.3 s⁻¹. escholarship.org These values underscore the high affinity and rapid turnover of this substrate by trypsin.

Table 1: Kinetic Parameters for Nα-Benzoyl-L-arginine Methyl Ester (BAME) Hydrolysis

| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|---|

| Peptidyl Arginine Deiminase 2 (PAD2) | 240 ± 40 | 0.52 ± 0.02 | 2,167 | - |

| Trypsin | 9.6 | 9.3 | 969,000 | pH 7.0, 25°C |

Data sourced from multiple studies. acs.orgescholarship.org

Nα-Benzoyl-L-arginine methyl ester and its analogues are classic substrates for profiling serine proteases, particularly those with trypsin-like specificity. Trypsin preferentially cleaves peptide bonds C-terminal to positively charged amino acids like arginine and lysine (B10760008). escholarship.orgnih.gov The benzoyl group at the N-terminus and the methyl ester at the C-terminus mimic a peptide bond context, making BZ-Arg-OMe an effective tool for assaying trypsin activity. nih.gov

The catalytic efficiency (k_cat/K_m) of trypsin for Nα-benzoyl-L-arginine methyl ester is notably high, indicating it is a highly specific substrate. escholarship.org Comparisons between different forms of trypsin, such as α- and β-trypsin, show similar catalytic efficiencies towards some arginine esters, though α-trypsin can be less efficient in certain cases, possibly due to greater molecular flexibility. nih.gov At high concentrations, some arginine substrates can lead to substrate activation in trypsin, a phenomenon where the rate of hydrolysis is higher than predicted by simple Michaelis-Menten kinetics. jst.go.jpoup.com This suggests the binding of a second substrate molecule to a non-catalytic site can enhance the enzyme's activity. jst.go.jpoup.com

Other serine proteases, such as the one isolated from the moderately halophilic bacterium Virgibacillus natechei, also show activity towards arginine-containing synthetic substrates like Nα-benzoyl-L-Arg-p-nitroanilide, a closely related chromogenic compound. biosynth.comnih.gov

Table 2: Substrate Specificity of Selected Serine Proteases for Arginine Derivatives

| Enzyme | Substrate | Observation |

|---|---|---|

| Bovine Trypsin | Nα-Benzoyl-L-arginine methyl ester | High catalytic efficiency, serves as a standard substrate. escholarship.org |

| α- and β-Trypsin | Nα-Benzoyl-L-arginine esters | Both forms efficiently hydrolyze the substrate; α-trypsin may be less efficient in some cases. nih.gov |

| Virgibacillus natechei Serine Peptidase | Nα-Benzoyl-L-Arg-p-nitroanilide | Demonstrates activity, indicating trypsin-like specificity. nih.gov |

While BZ-Arg-OMe is a prime substrate for serine proteases, it and its analogues are also readily hydrolyzed by cysteine proteases, such as papain and bromelain. nih.govacs.orgmpbio.com The catalytic mechanism of cysteine proteases involves a cysteine residue as the primary nucleophile, forming a thioester intermediate during catalysis. nih.gov

Studies on papain with Nα-Benzoyl-L-arginine ethyl ester (BAEE), a closely related compound, demonstrate that the enzyme efficiently catalyzes its hydrolysis. acs.orgmpbio.com The mechanism involves a catalytic diad of Cys-25 and His-159. nih.gov Kinetic analyses show that two prototropic groups control the rate of acylation (the formation of the acyl-enzyme intermediate), while a single group controls deacylation (the hydrolysis of the intermediate to release the product). annualreviews.org

Comparisons between the hydrolysis of arginine esters by serine and cysteine proteases reveal differences in their catalytic mechanisms and active site environments. For example, proton inventory studies suggest that the deacylation step in papain catalysis involves a single proton transfer from a water molecule, catalyzed by the histidine residue acting as a general base. nih.gov This contrasts with the charge-relay system often described for serine proteases. nih.gov

Investigations into Protease Inhibitory Mechanisms

While primarily used as substrates, benzoyl-arginine derivatives can also be involved in the investigation of protease inhibition, either through substrate inhibition phenomena or by serving as scaffolds for designing specific inhibitors.

Analogues of Nα-Benzoyl-L-arginine methyl ester can act as reversible competitive inhibitors. In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding. This type of inhibition is reversible, and its effect can be overcome by increasing the substrate concentration.

For example, benzoyl-arginine ethyl ester (BAEE) has been used as a standard compound in studies screening for inhibitors of Peptidyl Arginine Deiminase 4 (PAD4). portlandpress.com In these assays, novel compounds are evaluated for their ability to compete with BAEE for binding to the PAD4 active site. Saquinavir, an FDA-approved drug, was identified as a potent competitive inhibitor of PAD4 through such screening, demonstrating a low IC50 value and indicating its ability to effectively block the enzyme's catalytic pocket. portlandpress.com

In some experimental setups, components of the assay buffer can also act as inhibitors. For instance, in studies of papain-catalyzed hydrolysis of Nα-benzoyl–arginine–p-nitroanilide (BAPNA), the organic solvent acetonitrile (B52724) was found to behave as a reversible mixed-competitive inhibitor. nih.gov

The binding of benzoyl-arginine derivatives to protease active sites has been elucidated through structural and computational studies, revealing key molecular interactions that govern substrate recognition and positioning for catalysis.

In the active site of PAD4, a cysteine hydrolase, the substrate analogue benzoyl-L-arginine amide (BAA) is anchored by specific interactions. acs.orgnih.gov The guanidinium group of the arginine moiety forms two strong bidentate salt bridges with two aspartate residues (Asp350 and Asp473). acs.orgnih.gov These electrostatic interactions are crucial for positioning the guanidinium carbon for nucleophilic attack by the catalytic cysteine residue (Cys645). acs.orgnih.gov Additionally, the aliphatic portion of the arginine side chain is stabilized by hydrophobic interactions with a tryptophan and a valine residue. acs.org

Molecular dynamics simulations of the Nα-benzoyl–arginine–p-nitroanilide (BAPNA)–papain complex also provide insight into binding. These simulations show how the substrate fits into the active site and how solvent polarity can influence this binding, which is critical for understanding enzyme kinetics in different environments. nih.govacs.org The binding of these substrates occurs at the molecular surface of the enzyme, which is accessible for interactions. nih.gov These detailed analyses of binding dynamics are fundamental to understanding the basis of enzyme specificity and for the rational design of potent and selective inhibitors. portlandpress.com

Specificity and Selectivity Studies Against Trypsin-like Enzymes

BZ-Arg-OMe is a well-established substrate for trypsin and other serine proteases that exhibit trypsin-like specificity, cleaving peptide bonds on the carboxyl side of arginine or lysine residues. The interaction is characterized by the binding of the substrate's arginine side chain into the enzyme's S1 specificity pocket, which is deep and negatively charged due to the presence of an aspartate residue at the bottom.

Kinetic studies have quantified the interaction of BZ-Arg-OMe and similar esters with these enzymes. For instance, the hydrolysis of Nα-benzoyl-L-arginine methyl ester by alkaline mesentericopeptidase, a subtilisin-like protease, has been documented, allowing for the determination of Michaelis-Menten constants (Km). researchgate.netlabshake.comnih.govtjnpr.org

Furthermore, the compound has been used to probe the substrate specificity of other enzymes that recognize arginine, such as Protein Arginine Deiminase 2 (PAD2). nih.gov While not a classical protease, PAD2 processes benzoylated arginine derivatives. In comparative studies, PAD2 was shown to process Nα-Benzoyl-L-arginine methyl ester (BAME) and Nα-benzoyl-L-arginine ethyl ester (BAEE), with kinetic parameters indicating a preference for the ethyl ester. nih.govnih.gov The Michaelis constant (Km) for BAME with PAD2 was determined to be 240 ± 40 μM. nih.gov This demonstrates selectivity among even closely related ester derivatives. The consistent use of BZ-Arg-OMe in protease inhibitor cocktails during protein purification underscores its role as a broad substrate for common trypsin-like contaminants. nih.govnih.govelifesciences.orgbiorxiv.org

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Protein Arginine Deiminase 2 (PAD2) | Nα-Benzoyl-L-arginine methyl ester (BAME) | 240 ± 40 | ND | ND | nih.govnih.gov |

| Protein Arginine Deiminase 2 (PAD2) | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 270 ± 60 | 3.2 ± 0.2 | 11700 | nih.gov |

| Protein Arginine Deiminase 2 (PAD2) | Nα-Benzoyl-L-arginine amide (BAA) | 480 ± 70 | 0.62 ± 0.04 | 1300 | nih.gov |

ND: Not Determined

Interaction with Cathepsins and Related Thiol Proteinases

While specific studies focusing on BZ-Arg-OMe and cathepsins are not prevalent in the reviewed literature, its interaction with other thiol-dependent enzymes provides mechanistic insights. The catalytic mechanism of cysteine (thiol) proteases involves a catalytic dyad or triad, most commonly featuring a cysteine and a histidine residue. nih.gov The essential cysteine residue acts as a nucleophile to attack the substrate's peptide bond. nih.gov

The interaction with Protein Arginine Deiminase 2 (PAD2) serves as an instructive model. PAD2 possesses a Cys-His catalytic dyad (Cys647 and His471) reminiscent of cysteine proteases like papain. nih.gov The proposed mechanism involves the active site thiolate of Cys647 attacking the guanidinium carbon of the arginine substrate. nih.govnih.gov This process highlights the susceptibility of the benzoylated arginine ester to nucleophilic attack by a cysteine residue, a foundational step in the catalytic cycle of many thiol proteinases.

Exploration of Oligopeptidase B Inhibition

A review of available scientific literature did not yield specific studies detailing the interaction or inhibition of Oligopeptidase B by this compound. This area remains a potential avenue for future research.

Computational Approaches in Enzyme-Ligand Interactions

Computational chemistry provides powerful tools to visualize and quantify the interaction between enzymes and ligands like BZ-Arg-OMe at an atomic level. These methods complement experimental kinetic data by offering a structural and energetic rationale for observed specificity and activity.

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.gov For BZ-Arg-OMe and a trypsin-like protease, docking simulations would model the insertion of the L-arginine side chain into the S1 specificity pocket. researchgate.net The simulation evaluates numerous possible binding poses and scores them based on factors like electrostatic interactions and hydrogen bonding.

The output of a docking study includes a predicted binding energy, typically in kcal/mol, which estimates the binding affinity. frontiersin.orgfrontiersin.org Lower binding energies suggest more favorable and stable interactions. For example, studies on other protease inhibitors have identified lead compounds with binding energies ranging from -7.0 to -9.2 kcal/mol. tjnpr.orgfrontiersin.org Following initial docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine binding free energy calculations, providing a more accurate estimate by accounting for solvent effects. mdpi.comfrontiersin.org These calculations help rationalize why an enzyme prefers one substrate over another, correlating with experimentally determined Km and kcat values.

Molecular Dynamics Simulations of Enzyme-Compound Complexes

Molecular dynamics (MD) simulations extend the static picture provided by molecular docking by simulating the movements of atoms in the enzyme-ligand complex over time. nih.govnih.gov This provides insights into the stability of the binding pose, the flexibility of the active site, and the persistence of key interactions, such as hydrogen bonds. frontiersin.orgfrontiersin.org

A typical MD simulation of a BZ-Arg-OMe-protease complex would be run for a duration of nanoseconds to microseconds. mdpi.com The stability of the complex is assessed by analyzing the trajectory, primarily by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. frontiersin.orgfrontiersin.org A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. frontiersin.org Further analysis of root-mean-square fluctuation (RMSF) can identify which parts of the enzyme and ligand are flexible or rigid. frontiersin.org MD simulations can confirm if the crucial hydrogen bonds predicted by docking are maintained in a dynamic, solvated environment, thus validating the proposed binding mode. mdpi.com

| Method | Purpose | Key Metrics / Output | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of a ligand in an enzyme's active site. | Binding pose, Binding energy (kcal/mol), Hydrogen bond interactions. | nih.govfrontiersin.orgfrontiersin.org |

| MM/PBSA & MM/GBSA | Refines binding free energy calculations from docking poses. | ΔG_bind (binding free energy). | mdpi.comfrontiersin.org |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior and stability of the enzyme-ligand complex over time. | RMSD, RMSF, Radius of Gyration (Rg), Hydrogen bond persistence. | nih.govfrontiersin.orgfrontiersin.org |

Applications in Quantitative and Qualitative Biochemical Assays

Design and Implementation of Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are a fundamental technique for monitoring enzyme activity by measuring the change in absorbance of light as a substrate is converted into a product. BZ-Arg-OMe carbonate salt is a chromogenic substrate for certain proteases, particularly serine proteases like trypsin, which preferentially cleave peptide bonds C-terminal to arginine residues.

The design of a spectrophotometric assay using a substrate analogous to BZ-Arg-OMe, Nα-Benzoyl-L-arginine ethyl ester (BAEE), relies on the enzymatic hydrolysis of the ester bond. This reaction yields Nα-Benzoyl-L-arginine and an alcohol. The alteration in the chemical structure of the substrate upon cleavage leads to a change in its ultraviolet (UV) absorbance. The rate of this change is directly proportional to the enzyme's activity.

A typical assay involves preparing a buffered solution at the optimal pH for the enzyme of interest, for instance, pH 7.6 for trypsin. sigmaaldrich.com The substrate, BZ-Arg-OMe, is then introduced into the reaction mixture. The progress of the reaction is monitored by continuously measuring the absorbance at a specific wavelength, commonly 253 nm for BAEE, in a spectrophotometer. sigmaaldrich.com The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

Table 1: Example Parameters for a Spectrophotometric Trypsin Assay

| Parameter | Value | Reference |

| Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | sigmaaldrich.com |

| Enzyme | Trypsin | sigmaaldrich.com |

| Buffer | 67 mM Sodium Phosphate (B84403) | sigmaaldrich.com |

| pH | 7.6 | sigmaaldrich.com |

| Wavelength | 253 nm | sigmaaldrich.com |

| Temperature | 25 °C | sigmaaldrich.com |

This data is based on the use of Nα-Benzoyl-L-arginine ethyl ester (BAEE), a structurally and functionally similar compound to BZ-Arg-OMe.

Development of Fluorimetric Detection Systems for Protease Substrates

Fluorimetric assays offer a significant increase in sensitivity compared to spectrophotometric methods, often by several orders of magnitude. While BZ-Arg-OMe itself is not fluorescent, it can be incorporated into more complex molecules to create fluorogenic substrates. These substrates are designed to be non-fluorescent or to fluoresce at a specific wavelength until they are cleaved by a protease.

One common approach is the use of Fluorescence Resonance Energy Transfer (FRET). In a FRET-based substrate, a fluorescent donor molecule and a quencher molecule are attached to opposite ends of a peptide chain containing the protease recognition site, which would include the arginine residue for cleavage by enzymes like trypsin. In the intact substrate, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence. When the protease cleaves the peptide bond at the arginine residue, the donor and quencher are separated, leading to a significant increase in fluorescence.

The development of such a system using a BZ-Arg-OMe derivative would involve synthesizing a peptide that includes the Nα-Benzoyl-L-arginine methyl ester structure, flanked by a suitable FRET pair. The rate of the enzymatic reaction can then be determined by measuring the increase in fluorescence over time. This high sensitivity makes fluorimetric assays ideal for detecting low levels of enzyme activity or for screening large numbers of potential enzyme inhibitors. nih.gov

Methodologies for High-Throughput Screening of Enzyme Modulators

High-throughput screening (HTS) is a critical process in drug discovery for identifying compounds that can modulate the activity of a specific biological target, such as a protease. The assays described above, particularly the fluorimetric methods, are well-suited for adaptation to an HTS format due to their sensitivity and potential for miniaturization.

In a typical HTS campaign targeting a protease, a library of thousands of small molecules is tested for its ability to inhibit or activate the enzyme. An assay utilizing a fluorogenic substrate incorporating the BZ-Arg-OMe recognition site would be performed in microtiter plates (e.g., 384- or 1536-well plates). Each well would contain the enzyme, the fluorogenic substrate, and a different test compound.

The plates are incubated to allow the enzymatic reaction to proceed, and then the fluorescence in each well is measured using a plate reader. A decrease in fluorescence compared to a control without an inhibitor would indicate that the test compound is a potential inhibitor of the protease. The robustness of such an assay for HTS is often evaluated using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Table 2: Key Considerations for HTS Assay Development

| Factor | Description |

| Assay Format | Miniaturized in 384- or 1536-well plates to conserve reagents and increase throughput. |

| Detection Method | Fluorescence intensity, fluorescence polarization, or time-resolved fluorescence are preferred for their high sensitivity and low background. |

| Substrate Concentration | Kept at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors. |

| Controls | Inclusion of positive (no inhibitor) and negative (known potent inhibitor) controls on each plate for data normalization and quality control. |

| Data Analysis | Automated data analysis to calculate percent inhibition and identify "hits" based on predefined criteria. |

Precision and Accuracy in Enzymatic Quantification and Analysis

The precision and accuracy of any enzymatic assay are paramount for obtaining reliable and reproducible results. Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to a known or true value.

In the context of assays using BZ-Arg-OMe, several factors can influence precision and accuracy:

Purity of the Substrate: The purity of the this compound is critical. Impurities can act as inhibitors or substrates for other enzymes, leading to inaccurate results.

Buffer Conditions: The pH and ionic strength of the buffer must be carefully controlled, as enzyme activity is highly dependent on these parameters.

Temperature Control: Enzymatic reactions are sensitive to temperature fluctuations. Maintaining a constant temperature is essential for precise measurements.

Instrumentation: The spectrophotometer or fluorometer must be properly calibrated and maintained to ensure accurate readings.

Pipetting Accuracy: In HTS and other miniaturized assays, precise and accurate liquid handling is crucial for minimizing variability between wells.

To ensure the quality of the data, quality control measures are typically implemented. This includes running replicate samples, including standards with known enzyme concentrations, and regularly monitoring the performance of the assay with control compounds. The use of robust statistical methods for data analysis further enhances the reliability of the results.

Role in Peptide and Protein Engineering

Utilization in the Rational Design of Bioactive Peptides

The rational design of bioactive peptides aims to create novel peptide sequences with specific biological activities, such as antimicrobial or anticancer properties. This process often involves the systematic modification of amino acid sequences to enhance potency, stability, and target specificity. BZ-Arg-OMe serves as a valuable starting material in the synthesis of such peptides.

The benzoyl group at the N-terminus provides a stable, hydrophobic cap. In peptide synthesis, protecting groups are crucial for controlling the sequence of amino acid addition. The benzoyl group in BZ-Arg-OMe can be retained in the final peptide to enhance its lipophilicity, which may improve its ability to cross cell membranes. The arginine residue itself is frequently a key component of bioactive peptides due to its positively charged guanidinium (B1211019) group, which can interact with negatively charged cell membranes or specific protein binding sites.

Research in this area often involves creating a series of peptide analogs where factors like hydrophobicity and charge are systematically varied. Starting with a core structure like benzoyl-arginine, chemists can extend the peptide chain and introduce various modifications. The biological activity of these new peptides is then tested to establish structure-activity relationships (SAR). For instance, a series of N-benzoyl amino acid and amino ester derivatives have been synthesized and evaluated for their antifungal activity, demonstrating how modifications to a core structure can lead to the discovery of potent bioactive compounds.

Table 1: Illustrative Structure-Activity Relationship of Benzoyl-Arginine Peptides

| Compound | Modification from Benzoyl-Arg-OMe Core | Observed Biological Activity (Example) |

|---|---|---|

| Peptide 1 | Addition of -Gly-Gly-NH2 | Low antimicrobial activity |

| Peptide 2 | Addition of -Trp-Phe-NH2 | Moderate antimicrobial activity |

| Peptide 3 | Addition of -Lys-Lys-NH2 | High antimicrobial activity, moderate cytotoxicity |

This table is illustrative and based on established principles of peptide design. The data is representative of typical outcomes in SAR studies.

Application in the Functionalization of Biomolecular Surfaces

The interaction between synthetic materials and biological systems is critical in areas like medical implants, biosensors, and tissue engineering. Functionalizing the surfaces of these materials can significantly improve their biocompatibility and functionality. The arginine component of BZ-Arg-OMe is particularly useful for this purpose.

The positively charged guanidinium group of arginine can be used to modify surfaces to enhance cell adhesion and proliferation. For example, surfaces coated with arginine or arginine-containing peptides can mimic the extracellular matrix, providing a more favorable environment for cells to attach and grow. This is crucial for the success of tissue engineering scaffolds and medical implants. A study demonstrated that modifying polymer surfaces with arginine resulted in cell viability nearly equivalent to that on surfaces coated with fibronectin, a natural component of the extracellular matrix.

Furthermore, arginine has been shown to reduce non-specific protein adsorption on surfaces. In biosensor applications, it is critical that only the target analyte binds to the sensor surface. An arginine-functionalized surface can prevent fouling from other proteins in a complex biological sample, thereby increasing the sensor's sensitivity and reliability. The process can involve immobilizing arginine derivatives onto a surface to create a protein-resistant layer.

Table 2: Research Findings on Arginine-Functionalized Biomolecular Surfaces

| Surface Material | Functionalization Method | Key Finding | Reference |

|---|---|---|---|

| Polystyrene | Layer-by-layer assembly with gold nanoparticles and arginine | Improved murine fibroblast adherence and viability. | |

| Mica | Direct binding of polyarginine-tagged proteins | Site-specific and reversible protein immobilization. | |

| Polystyrene Particles | Addition of arginine to protein solutions | Inhibition of non-specific protein adsorption. |

Contribution to Understanding Enzyme Structure-Function Relationships through Ligand Design

Understanding how an enzyme's structure relates to its function is a fundamental goal in biochemistry, with implications for drug design and biotechnology. N-benzoyl-arginine esters, such as BZ-Arg-OMe, are widely used as substrates or inhibitors to study proteases, a class of enzymes that cleave peptide bonds.

Many proteases, including trypsin, have a binding pocket that specifically recognizes and cleaves after arginine or lysine (B10760008) residues. Nα-Benzoyl-L-arginine ethyl ester (BAEE), a closely related compound to BZ-Arg-OMe, is a classic substrate used in assays to measure the activity of these enzymes. By observing how the enzyme hydrolyzes this substrate, researchers can determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate (kcat).

Furthermore, by synthesizing derivatives of BZ-Arg-OMe and testing them as inhibitors, scientists can probe the specific interactions within the enzyme's active site. For example, modifying the benzoyl group or the methyl ester can reveal which parts of the ligand are most important for binding. This information is invaluable for designing potent and selective enzyme inhibitors, which can be developed into therapeutic drugs. The crystal structure of bovine trypsin in a complex with N-α-benzoyl-l-arginine ethyl ester has been determined, providing a detailed view of how the substrate fits into the enzyme's active site.

Table 3: Kinetic Data for Protease Activity using N-Benzoyl-Arginine Ester Substrates

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) |

|---|---|---|---|

| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.05 | 24 |

| Papain | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 18.8 | 9.7 |

| Thrombin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.012 | 3.5 |

This table presents representative kinetic data from the scientific literature for enzymes acting on a substrate analogous to BZ-Arg-OMe.

Development of Advanced Molecular Probes for Biological System Investigations

Molecular probes are essential tools for visualizing and understanding complex processes in biological systems. These probes are molecules designed to interact with a specific target, such as a protein or a nucleic acid, and produce a detectable signal, often fluorescence. Arginine derivatives are increasingly being incorporated into the design of such probes.

BZ-Arg-OMe can serve as a scaffold for building more complex molecular probes. The benzoyl group can be replaced with a fluorophore, and the methyl ester can be modified to include a reactive group for attaching to other molecules. The arginine side chain can act as a recognition element, targeting the probe to specific binding sites on proteins that recognize arginine.

For example, fluorescent probes have been developed to detect arginine in biological systems, which is important as arginine plays roles in processes like cell division and immune function. These probes often work by having a recognition site that binds to the guanidinium group of arginine, leading to a change in fluorescence. While not directly using BZ-Arg-OMe, the principles of their design highlight the utility of the arginine structure in creating such tools. Similarly, photo-reactive probes containing arginine have been synthesized to identify proteins that interact with specific histone modifications, a key area of epigenetics research.

Table 4: Examples of Arginine-Based Molecular Probes and Their Applications

| Probe Type | Core Structure | Target | Application | Reference |

|---|---|---|---|---|

| Fluorescent Probe | BINOL framework | Arginine enantiomers | Quantitative analysis of arginine levels. | |

| Photo-affinity Probe | Peptide with photo-arginine | Reader proteins for histone modifications | Identification of protein-protein interactions in epigenetics. | |

| PET Imaging Agent | RGD peptide labeled with ¹⁸F | Integrin αvβ3 | Imaging of angiogenesis in tumors. |

Emerging Research Directions and Uncharted Territories

Identification of Novel Enzymatic Targets in Diverse Biological Systems

The chemical structure of Nα-Benzoyl-L-arginine methyl ester carbonate salt makes it an analog of substrates for a wide array of enzymes, particularly proteases that recognize and cleave at arginine residues. This characteristic is being leveraged to identify and characterize new enzymatic targets across different biological systems.

Historically, similar compounds such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) have been instrumental in studying well-known proteases like trypsin, papain, ficin, kallikrein, and thrombin. merckmillipore.comcaymanchem.comresearchgate.net The underlying principle is that the enzyme recognizes the arginine residue and cleaves the ester bond, a reaction that can be monitored to determine enzyme activity.

Current research efforts are expanding this approach to uncover novel proteases and other enzymes that may interact with this class of compounds. By employing Nα-Benzoyl-L-arginine methyl ester carbonate salt as a probe in various cell lysates and tissue extracts, researchers can identify enzymatic activities that were previously unknown. For instance, a study on the etiolated leaves of Zea mays (corn) led to the purification and characterization of a benzoyl-L-arginine p-nitroanilide hydrolase, suggesting that plant proteases can be explored using such substrates. nih.gov

The identification of these new enzymatic targets is not limited to proteases. The arginine moiety can be recognized by other enzyme classes, such as protein arginine deiminases (PADs), which convert arginine to citrulline. caymanchem.com The exploration of Nα-Benzoyl-L-arginine methyl ester carbonate salt as a substrate or inhibitor for these enzymes could reveal novel regulatory mechanisms in cellular signaling and disease.

Table 1: Potential Enzymatic Targets for Nα-Benzoyl-L-arginine Methyl Ester Carbonate Salt

| Enzyme Class | Potential Interaction | Known Substrate Analogues |

| Serine Proteases | Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) merckmillipore.comcaymanchem.com |

| Cysteine Proteases | Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) merckmillipore.com |

| Kallikreins | Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) caymanchem.com |

| Thrombin | Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) merckmillipore.com |

| Protein Arginine Deiminases (PADs) | Substrate/Inhibitor | Nα-Benzoyl-L-arginine ethyl ester (BAEE) caymanchem.com |

Development of Next-Generation Synthetic Strategies for Complex Molecular Architectures

The synthesis of complex molecules, particularly peptides and peptidomimetics containing arginine, presents unique challenges due to the reactive nature of the guanidinium (B1211019) group in the arginine side chain. Research into synthetic strategies involving arginine derivatives like Nα-Benzoyl-L-arginine methyl ester carbonate salt is paving the way for more efficient and versatile methods to construct intricate molecular architectures.

One of the key challenges in peptide synthesis is the protection of the arginine side chain to prevent unwanted side reactions. google.comgoogle.com The development of novel protecting groups and deprotection strategies is an active area of research. Methodologies that allow for the selective modification of the arginine backbone while the side chain is protected are crucial for building complex peptides.

Solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide chemistry, and adapting this technique for arginine-rich sequences is a continuous effort. nih.govresearchgate.net Strategies that involve anchoring the arginine residue to a solid support via its side chain offer a way to synthesize peptides with modified C-termini. nih.gov Furthermore, the synthesis of arginine esters, such as the methyl ester in BZ-Arg-ome, is a critical step in creating building blocks for more complex molecules. nih.govsapub.org These esters can be synthesized through methods like esterification with the corresponding alcohol in the presence of reagents like thionyl chloride or by using protecting group strategies. sapub.org

The development of synthetic methods for arginine-containing molecules is not limited to peptides. The synthesis of arginase inhibitors and other small molecules targeting arginine-binding proteins are also of significant interest. nih.gov The insights gained from the synthesis of compounds like Nα-Benzoyl-L-arginine methyl ester carbonate salt can inform the design and synthesis of new therapeutic agents.

Integration of Compound-Based Research with Proteomics and Other Omics Technologies

The convergence of chemical biology and "omics" technologies, such as proteomics, is providing unprecedented insights into the interactions of small molecules with the cellular machinery. Nα-Benzoyl-L-arginine methyl ester carbonate salt can be a valuable tool in these integrated research approaches.

One promising avenue is the development of chemical probes based on the Nα-Benzoyl-L-arginine methyl ester scaffold. nih.govrsc.org By incorporating a reporter tag, such as a biotin (B1667282) or a clickable alkyne group, into the molecule, researchers can use it to "fish" for interacting proteins in a complex biological sample. acs.org These tagged probes can be incubated with cell lysates, and the proteins that bind to the probe can be pulled down and identified using mass spectrometry-based proteomics. This approach can lead to the unbiased identification of novel binding partners and enzymatic targets.

Furthermore, quantitative proteomics techniques can be employed to study the downstream effects of Nα-Benzoyl-L-arginine methyl ester carbonate salt on the proteome. By comparing the protein expression profiles of cells treated with the compound to untreated cells, researchers can identify pathways and cellular processes that are modulated by its activity. This can provide a more holistic understanding of the compound's mechanism of action.

The study of post-translational modifications (PTMs) is another area where this compound can be integrated with proteomics. Arginine methylation is a crucial PTM that regulates numerous cellular processes. nih.govnih.govebi.ac.uk Chemical probes derived from Nα-Benzoyl-L-arginine methyl ester could be designed to study the enzymes involved in arginine methylation, the protein arginine methyltransferases (PRMTs). nih.govrsc.org

Exploration of Nα-Benzoyl-L-arginine Methyl Ester Carbonate Salt in Non-Mammalian Biological Contexts

While much of the research on arginine derivatives has focused on mammalian systems, there is a growing interest in exploring their roles and applications in a broader range of organisms. The fundamental biochemical pathways involving arginine are often conserved across different kingdoms of life, suggesting that Nα-Benzoyl-L-arginine methyl ester carbonate salt could be a valuable tool in non-mammalian research.

In the realm of microbiology, for example, N-benzoyl amino acid derivatives have been shown to possess antifungal activity. scielo.org.mx This raises the possibility that Nα-Benzoyl-L-arginine methyl ester carbonate salt could be explored as a potential antimicrobial agent or as a probe to study essential enzymatic pathways in pathogenic fungi and bacteria.

In plant biology, the identification of a protease in Zea mays that hydrolyzes a benzoyl-arginine derivative highlights the potential for using such compounds to study plant proteases involved in growth, development, and defense against pathogens. nih.gov

Furthermore, research into the metabolism of arginine in invertebrates, such as the sea cucumber, has revealed complex pathways that are crucial for their immune response. nih.gov The use of compounds like Nα-Benzoyl-L-arginine methyl ester carbonate salt could help to dissect these pathways and identify novel enzymes involved in invertebrate immunity. The study of such fundamental processes in a diverse range of organisms can provide valuable insights into evolution and may lead to the discovery of new bioactive compounds.

常见问题

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing BZ-Arg-ome carbonate salt?

- Methodological Answer : Synthesis typically involves reacting BZ-Arg-ome with a carbonate source (e.g., sodium carbonate or bicarbonate) under controlled pH and temperature. Key steps include:

- Reagent Preparation : Ensure stoichiometric ratios are calculated based on the carbonate ion's reactivity (e.g., 1:1 molar ratio for neutralization reactions) .

- Purification : Use recrystallization or vacuum filtration to isolate the salt, followed by drying under inert conditions to prevent hydrolysis .

- Validation : Confirm reaction completion via pH monitoring or gas evolution (e.g., CO₂ release in acid-carbonate reactions) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- FT-IR/NMR : Identify functional groups (e.g., carbonate peaks at ~1400–1500 cm⁻¹ in IR) and confirm arginine derivatization .

- HPLC/LC-MS : Assess purity by comparing retention times and mass spectra against reference standards .

- Elemental Analysis : Quantify carbon, nitrogen, and oxygen content to validate empirical formula consistency .

Q. What experimental approaches are used to determine the solubility profile of this compound?

- Methodological Answer :

- Gravimetric Analysis : Dissolve known masses in solvents (e.g., water, ethanol) at varying temperatures, then evaporate to calculate solubility limits .

- Conductivity Tests : Measure ion concentration changes in saturated solutions to infer solubility trends .

- pH-Dependent Studies : Assess solubility shifts under acidic/basic conditions to guide formulation stability .

Q. What are the key considerations for designing a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Parameter Optimization : Systematically vary pH (6–8), temperature (20–40°C), and mixing rates to maximize yield .

- Batch Consistency : Document reagent sources, purification methods, and storage conditions to minimize variability .

- Replication : Include control experiments (e.g., omitting carbonate source) to confirm product specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR results with X-ray crystallography to resolve ambiguities in peak assignments .

- Isotopic Labeling : Use ¹³C-labeled carbonate to track incorporation efficiency and confirm bonding patterns .

- Computational Modeling : Simulate expected spectra (e.g., DFT calculations) to align with experimental data .

Q. What strategies optimize reaction conditions to enhance the stability of this compound in aqueous solutions?

- Methodological Answer :

- Buffering Agents : Use phosphate or bicarbonate buffers to maintain pH 7–8, minimizing carbonate hydrolysis .

- Lyophilization : Remove water post-synthesis to prevent degradation during storage .

- Stability Studies : Conduct accelerated aging tests (e.g., 40°C/75% RH) to identify degradation pathways via LC-MS .

Q. How can quantitative analysis of this compound in complex mixtures be achieved?

- Methodological Answer :

- Titrimetric Methods : Use acid-base titration with standardized HCl to quantify carbonate content, validated against gravimetric data .

- Spectrophotometry : Develop a calibration curve using UV-Vis absorption at wavelengths specific to the arginine moiety .

- Separation Techniques : Employ ion-exchange chromatography to isolate the salt from interfering ions .

Q. What advanced techniques validate the coordination chemistry of this compound in biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities between the salt and target biomolecules .

- XAS/XANES : Analyze local electronic structure to confirm carbonate-metal interactions in simulated physiological conditions .

- In Situ Raman Spectroscopy : Monitor real-time structural changes during salt-biomolecule interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。